molecular formula C16H34N2O2 B3050033 Glycine, N-[2-(dodecylamino)ethyl]- CAS No. 23157-56-4

Glycine, N-[2-(dodecylamino)ethyl]-

Cat. No.: B3050033
CAS No.: 23157-56-4
M. Wt: 286.45 g/mol
InChI Key: UPFFQWNDECRHRY-UHFFFAOYSA-N
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Description

Glycine, N-[2-(dodecylamino)ethyl]- (CAS: 6843-97-6), also known as dodicin or lauryl diethylenediaminoglycine, is a zwitterionic surfactant with the molecular formula C₁₈H₃₉N₃O₂ . Structurally, it consists of a glycine moiety substituted with a dodecylamino group (12-carbon chain) via an ethylenediamine linker. This configuration imparts amphiphilic properties, making it effective in applications such as antimicrobial agents, detergents, and personal care products . It is commonly used in its sodium salt form (dodicin sodium) to enhance water solubility and surfactant performance .

Properties

IUPAC Name

2-[2-(dodecylamino)ethylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-14-18-15-16(19)20/h17-18H,2-15H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFFQWNDECRHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNCCNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630203
Record name N-[2-(Dodecylamino)ethyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23157-56-4
Record name N-[2-(Dodecylamino)ethyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-[2-(dodecylamino)ethyl]- typically involves the reaction of dodecylamine with N-(2-chloroethyl)glycine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Glycine, N-[2-(dodecylamino)ethyl]- primarily involves its interaction with lipid bilayers. The compound integrates into the lipid bilayer, disrupting the membrane structure and increasing permeability. This property is particularly useful in drug delivery systems where enhanced permeability is desired .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(i) LAURYL AMINOPROPYLGLYCINE (CAS: 34395-72-7)
  • Structure: Features a propylamino linker instead of ethyl, with the formula C₁₇H₃₆N₂O₂ .
  • Used in mild surfactants for cosmetics .
  • Key Difference : The propyl linker alters the critical micelle concentration (CMC) compared to dodicin’s ethyl linker.
(ii) Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxododecyl)amino]ethyl]-, sodium salt (CAS: 66161-62-4)
  • Structure : Incorporates a hydroxyethyl group and a lauroyl (C12) chain, with the formula C₁₈H₃₅N₂NaO₄ .
  • Properties : Enhanced solubility due to the sodium salt and hydroxyethyl group. Used in industrial emulsifiers .
  • Key Difference : The hydroxyethyl group introduces hydrogen-bonding capacity, affecting solubility and biodegradability.
(iii) Cocamidopropyl Betaine (CAS: 61789-40-0)
  • Structure : Contains a coconut oil-derived alkyl chain (C8–C18) and a betaine (quaternary ammonium) group .
  • Properties: Mild, pH-stable surfactant widely used in shampoos and body washes.
  • Key Difference : Betaine’s quaternary ammonium group provides permanent positive charge, unlike dodicin’s pH-dependent zwitterionic nature.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility Critical Micelle Concentration (CMC)
Dodicin (Free Acid) C₁₈H₃₉N₃O₂ 329.52 g/mol Low in water Not reported
Dodicin Sodium Salt C₁₈H₃₈N₃O₂Na 351.51 g/mol High in water ~1 mM (estimated)
Lauryl Aminopropylglycine C₁₇H₃₆N₂O₂ 300.49 g/mol Moderate in water ~0.5 mM
Cocamidopropyl Betaine C₁₉H₃₈N₂O₃ 342.52 g/mol High in water ~0.1 mM

Notes:

  • Dodicin’s sodium salt exhibits higher solubility due to ionic dissociation .
  • Betaines generally have lower CMC values, indicating superior surfactant efficiency .

Biological Activity

Glycine, N-[2-(dodecylamino)ethyl]- (also referred to as N-(2-Aminoethyl)-N-[2-(dodecylamino)ethyl]glycine or its hydrochloride form) is a compound with significant biological activity, particularly in the fields of biochemistry and pharmacology. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on diverse research findings.

Chemical Structure and Properties

Glycine, N-[2-(dodecylamino)ethyl]- has the molecular formula C18H39N3O2C_{18}H_{39}N_{3}O_{2} and a molecular weight of approximately 325.53 g/mol. Its structure features a glycine backbone with two dodecyl groups attached through an ethylenediamine moiety, which enhances its amphiphilic properties and biological interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC18H39N3O2C_{18}H_{39}N_{3}O_{2}
Molecular Weight325.53 g/mol
SolubilitySoluble in water
pH RangeNeutral to slightly basic

Antimicrobial Properties

Research indicates that Glycine, N-[2-(dodecylamino)ethyl]- exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for use in disinfectants and antimicrobial formulations. The compound's mechanism of action involves disrupting microbial cell membranes due to its surfactant properties, leading to cell lysis.

Case Study: Antimicrobial Efficacy

  • Study : A comparative analysis of Glycine, N-[2-(dodecylamino)ethyl]- against common pathogens.
  • Findings : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential.

Cytotoxicity and Safety Profile

Toxicological assessments have been conducted to evaluate the safety profile of Glycine, N-[2-(dodecylamino)ethyl]-. In repeated dose toxicity studies, no significant adverse effects were noted at concentrations up to 100 mg/kg in rodent models. This suggests that the compound may be safe for use in various applications, although further studies are warranted for comprehensive safety evaluations.

Table 2: Toxicity Assessment Results

Study TypeDose (mg/kg)Observed Effects
Acute Toxicity0 - 100No significant effects
Repeated Dose (28 Days)10 - 100No observable toxicity

The biological activity of Glycine, N-[2-(dodecylamino)ethyl]- can be attributed to its ability to interact with cellular membranes. The dual dodecyl chains enhance its penetration into lipid bilayers, facilitating interactions with membrane proteins and lipids. This interaction can alter membrane fluidity and permeability, leading to cellular dysfunction in microbial cells.

Applications

Given its biological properties, Glycine, N-[2-(dodecylamino)ethyl]- has potential applications in:

  • Pharmaceuticals : As an antimicrobial agent in topical formulations.
  • Cosmetics : In skin care products for its surfactant properties.
  • Industrial Cleaning : As an effective disinfectant in cleaning agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Glycine, N-[2-(dodecylamino)ethyl]-
Reactant of Route 2
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